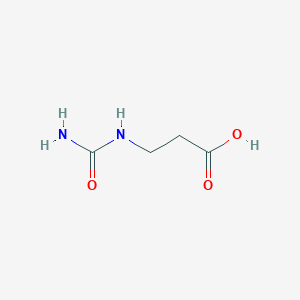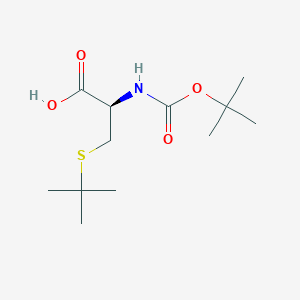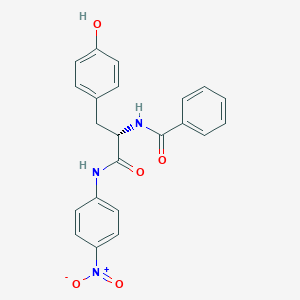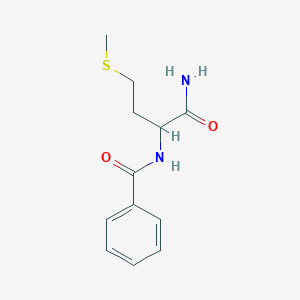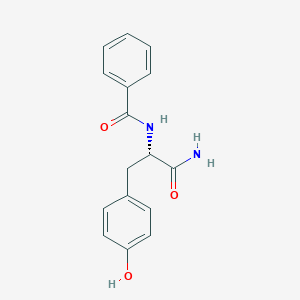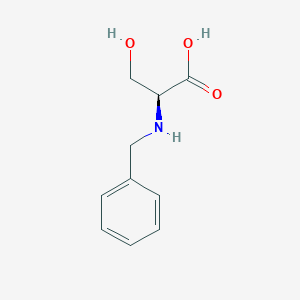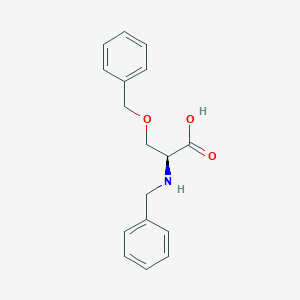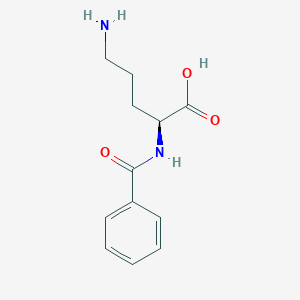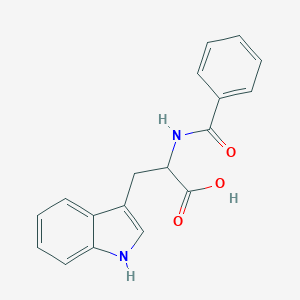
N-ベンゾイル-L-トリプトファン
概要
説明
N-Benzoyl-L-Tryptophan is an organic compound with the molecular formula C18H16N2O3. It is a derivative of the amino acid tryptophan, where the amino group is protected by a benzoyl group. This compound is often used in research and industrial applications due to its unique chemical properties and biological activities.
科学的研究の応用
N-Benzoyl-L-Tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein structure and function, particularly in the context of enzyme-substrate interactions.
Medicine: Research into N-Benzoyl-L-Tryptophan includes its potential therapeutic effects, such as its role in modulating serotonin levels and its use in drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用機序
Target of Action
N-Benzoyl-L-Tryptophan, also known as Benzoyl-L-tryptophan, is a derivative of the essential amino acid L-Tryptophan . The primary targets of this compound are likely to be the enzymes involved in the metabolism of L-Tryptophan . These enzymes, metabolites themselves, or their receptors represent potential therapeutic targets .
Mode of Action
It’s likely that it interacts with its targets, the enzymes involved in l-tryptophan metabolism, leading to changes in the metabolic pathways .
Biochemical Pathways
L-Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . N-Benzoyl-L-Tryptophan, being a derivative of L-Tryptophan, may affect these pathways and their downstream effects. Disruptions in L-Tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Pharmacokinetics
The metabolism of l-tryptophan, the parent compound, is well-understood . Most L-Tryptophan is metabolized via the kynurenine pathway, while the remainder is utilized in the synthesis of serotonin and melatonin .
Result of Action
The metabolism of l-tryptophan significantly affects mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system . Therefore, it’s plausible that N-Benzoyl-L-Tryptophan, as a derivative of L-Tryptophan, may have similar effects.
Action Environment
The action of N-Benzoyl-L-Tryptophan may be influenced by various environmental factors. For instance, the pH-influenced protein conformation may be a key feature determining the extent of hydrolysis . Additionally, the composition of chyme that enters the duodenum changes over time, with varying extents of gastric acidification and hydrolysis .
生化学分析
Biochemical Properties
N-Benzoyl-L-Tryptophan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . For instance, in the biosynthesis of L-tryptophan, N-Benzoyl-L-Tryptophan may interact with key enzymes and proteins .
Cellular Effects
N-Benzoyl-L-Tryptophan has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of N-Benzoyl-L-Tryptophan at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzoyl-L-Tryptophan change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Benzoyl-L-Tryptophan vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Benzoyl-L-Tryptophan is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-Benzoyl-L-Tryptophan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: N-Benzoyl-L-Tryptophan can be synthesized through the benzoylation of L-tryptophan. The process typically involves the reaction of L-tryptophan with benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of N-Benzoyl-L-Tryptophan may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: N-Benzoyl-L-Tryptophan can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carbonyl group of the benzoyl moiety.
Substitution: N-Benzoyl-L-Tryptophan can participate in substitution reactions, especially at the benzoyl group. For example, nucleophilic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Products such as 2-formylaminobenzoic acid and 2’-formylaminoacetophenone.
Reduction: Reduced forms of the benzoyl group, leading to secondary amines.
Substitution: Various substituted benzoyl derivatives.
類似化合物との比較
N-Benzoyl-L-Tryptophan can be compared with other similar compounds such as:
N-tert-Butoxycarbonyl-L-Tryptophan: This compound also protects the amino group but with a tert-butoxycarbonyl group, offering different stability and reactivity.
N-Acetyl-L-Tryptophan: Another derivative where the amino group is protected by an acetyl group, which has different solubility and reactivity properties.
L-Tryptophan: The parent amino acid, which lacks the protective benzoyl group and is more reactive in certain biochemical processes.
Uniqueness: N-Benzoyl-L-Tryptophan is unique due to its benzoyl protection, which provides enhanced stability and allows for selective reactions that are not possible with the unprotected amino acid. This makes it valuable in synthetic chemistry and biochemical research.
By understanding the properties, preparation methods, chemical reactions, and applications of N-Benzoyl-L-Tryptophan, researchers can better utilize this compound in various scientific and industrial contexts.
特性
IUPAC Name |
(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBCXLCJWLNDPV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351669 | |
| Record name | N-Benzoyl-L-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4302-66-3 | |
| Record name | N-Benzoyl-L-Tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when Benzoyl-L-Tryptophan is reacted with potassium superoxide?
A1: Research indicates that reacting Benzoyl-L-Tryptophan with potassium superoxide (KO2) in dimethyl sulfoxide leads to the formation of 2-benzoylamino-4-(2-formylaminophenyl)-4-oxobutanoic acid as the major product (42.1% yield) []. Additionally, a secondary product, 1-benzoyl-2-carboxy-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole, is also formed with a yield of 27.4% []. This suggests that potassium superoxide can facilitate the oxidation of Benzoyl-L-Tryptophan, leading to the formation of specific oxidized derivatives.
Q2: Has Benzoyl-L-Tryptophan been found in natural sources?
A2: While Benzoyl-L-Tryptophan itself hasn't been widely reported as a natural product, a structurally similar compound, 13-N-benzoyl-l-tryptophan-1-N-β-d-glucopyranoside, was recently isolated from the flowers of Pueraria lobata []. This finding suggests the possibility of discovering other naturally occurring Benzoyl-L-Tryptophan derivatives with potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


